5-(METHYLSULFANYL)-1-{2-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE
Description
5-(Methylthio)-1-{2-[5-(methylthio)-1H-tetrazol-1-yl]ethyl}-1H-tetrazole is a compound belonging to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This compound is characterized by the presence of two methylthio groups attached to the tetrazole rings. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Properties
Molecular Formula |
C6H10N8S2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
5-methylsulfanyl-1-[2-(5-methylsulfanyltetrazol-1-yl)ethyl]tetrazole |
InChI |
InChI=1S/C6H10N8S2/c1-15-5-7-9-11-13(5)3-4-14-6(16-2)8-10-12-14/h3-4H2,1-2H3 |
InChI Key |
DIOGQVYISAYCSI-UHFFFAOYSA-N |
SMILES |
CSC1=NN=NN1CCN2C(=NN=N2)SC |
Canonical SMILES |
CSC1=NN=NN1CCN2C(=NN=N2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(METHYLSULFANYL)-1-{2-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-alkyl-5-(methylthio)tetrazoles as starting materials. These compounds undergo photoinduced denitrogenation and intramolecular nitrile imine 1,3-dipolar cycloaddition to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-1-{2-[5-(methylthio)-1H-tetrazol-1-yl]ethyl}-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The tetrazole rings can be reduced under specific conditions.
Substitution: The methylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(Methylthio)-1-{2-[5-(methylthio)-1H-tetrazol-1-yl]ethyl}-1H-tetrazole has several applications in scientific research:
Biology: Tetrazoles are known for their biological activity, including antimicrobial and antifungal properties.
Medicine: Tetrazole derivatives are used in the development of pharmaceuticals, particularly as bioisosteres for carboxylic acids.
Industry: Tetrazoles are used in materials science for the development of energetic materials and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
5-(Ethylthio)-1H-tetrazole: Similar structure with an ethylthio group instead of a methylthio group.
5-(Benzylthio)-1H-tetrazole: Contains a benzylthio group instead of a methylthio group.
5-(4-Chlorophenyl)-1H-tetrazole: Contains a 4-chlorophenyl group instead of a methylthio group.
Uniqueness
The uniqueness of 5-(METHYLSULFANYL)-1-{2-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE lies in its specific structure, which allows for unique chemical reactivity and potential applications. The presence of two methylthio groups attached to the tetrazole rings provides distinct properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
